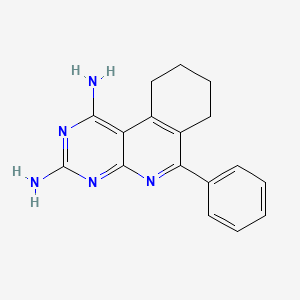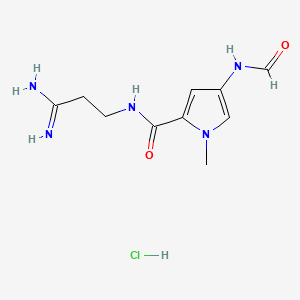
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, carboxamide group, and various functional groups
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The synthetic routes typically involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The introduction of the carboxamide, amino, and formylamino groups requires specific reagents and conditions. For example, the carboxamide group can be introduced using carboxylic acid derivatives, while the amino group can be added through reductive amination.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride can be compared with other similar compounds, such as:
Pyrrole-2-carboxamide: A simpler compound with a similar core structure but lacking additional functional groups.
N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methylpyrrole: A related compound with similar functional groups but different structural arrangement.
Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
23999-79-3 |
|---|---|
Formule moléculaire |
C10H16ClN5O2 |
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
N-(3-amino-3-iminopropyl)-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H15N5O2.ClH/c1-15-5-7(14-6-16)4-8(15)10(17)13-3-2-9(11)12;/h4-6H,2-3H2,1H3,(H3,11,12)(H,13,17)(H,14,16);1H |
Clé InChI |
VQGRFPOPKQUSTQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
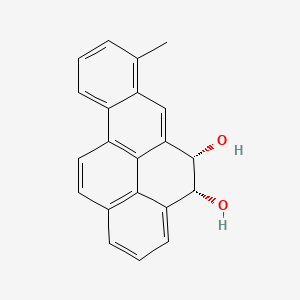
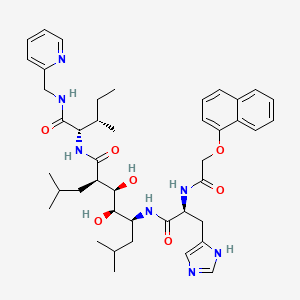
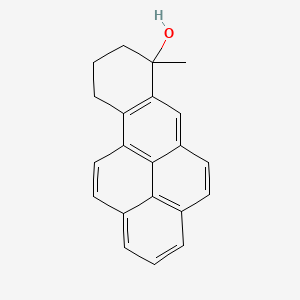
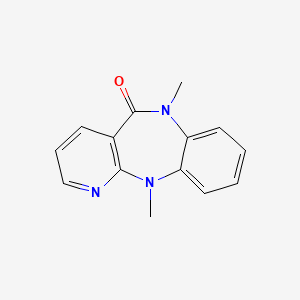




![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
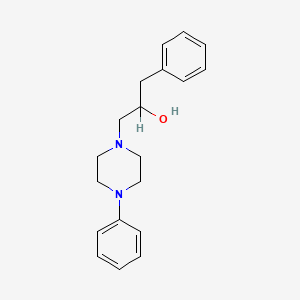
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)

